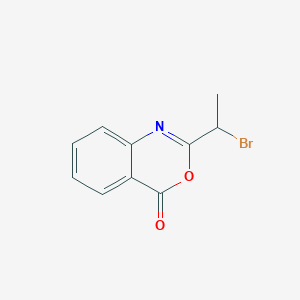
2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzoxazinone ring and a bromoethyl group. The compound has shown promising results in various research fields, including medicinal chemistry, pharmacology, and biochemistry. In
作用機序
The mechanism of action of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it has been suggested that the compound can interact with various biological targets, including enzymes, receptors, and DNA. The bromoethyl group can act as a reactive moiety, allowing the compound to form covalent adducts with its targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one are dependent on its specific application. In general, the compound has been shown to exhibit cytotoxic, antimicrobial, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
実験室実験の利点と制限
One of the main advantages of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one is its versatility in various research fields. The compound can be easily synthesized and modified to suit specific research needs. However, one limitation of the compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research on 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one. One potential direction is the development of novel bioactive compounds based on the structure of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one. Another direction is the exploration of the compound's potential as a fluorescent probe for imaging applications. Additionally, the compound's mechanism of action and potential toxicity can be further elucidated through in-depth studies.
合成法
The synthesis of 2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one involves the reaction of 2-aminobenzoic acid with ethyl bromoacetate in the presence of a base, followed by cyclization with phosphorus oxychloride. The yield of the compound is relatively high, and the purity can be improved by recrystallization.
科学的研究の応用
2-(1-bromoethyl)-4H-3,1-benzoxazin-4-one has been extensively used in scientific research due to its diverse applications. It has been used as a building block in the synthesis of various bioactive compounds, including anticancer agents, antimicrobial agents, and anti-inflammatory agents. The compound has also been used in the development of fluorescent probes for imaging applications.
特性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
2-(1-bromoethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8BrNO2/c1-6(11)9-12-8-5-3-2-4-7(8)10(13)14-9/h2-6H,1H3 |
InChIキー |
AYNLROKLYRAIOG-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2C(=O)O1)Br |
正規SMILES |
CC(C1=NC2=CC=CC=C2C(=O)O1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
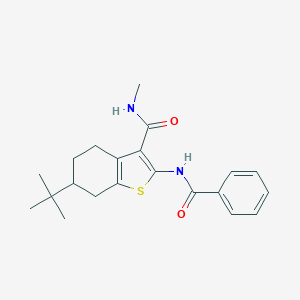
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)
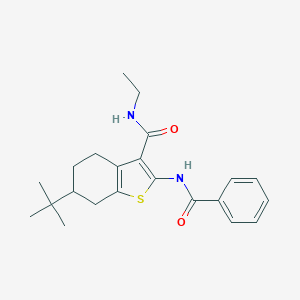
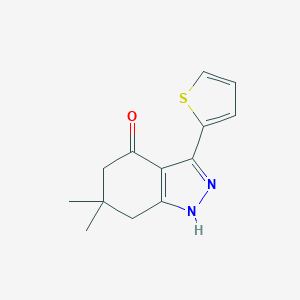
![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)
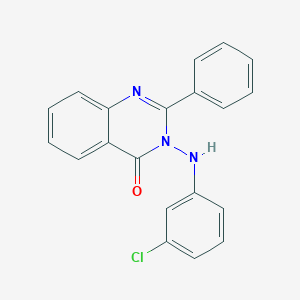
![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)
![4-chloro-1-(2,4-difluorophenyl)-3-methyl-6,7-dihydro-1H-indazole-5-carbaldehyde [3,5-bis(trifluoromethyl)phenyl]hydrazone](/img/structure/B289452.png)
![2-[3,3-bis(2-hydroxyethylamino)-2-nitroprop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289453.png)